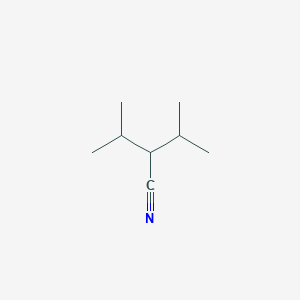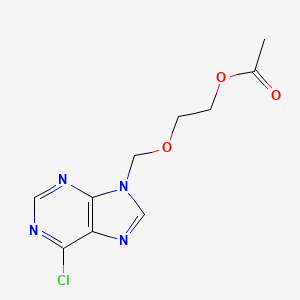
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate is a chemical compound with the molecular formula C10H11ClN4O3 and a molecular weight of 270.67 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA.
准备方法
The synthesis of 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves several steps. One common method includes the reaction of 6-chloropurine with ethylene glycol in the presence of a base to form 2-(6-chloro-9H-purin-9-yl)methoxyethanol. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and acids like hydrochloric acid for hydrolysis .
科学研究应用
2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves its interaction with biological macromolecules. The compound can mimic natural nucleosides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
相似化合物的比较
Similar compounds to 2-((6-chloro-9H-purin-9-yl)methoxy)ethyl acetate include:
Acyclovir: A well-known antiviral drug that also contains a purine derivative.
Ganciclovir: Another antiviral agent with a similar structure.
6-Chloropurine: The parent compound from which this compound is derived.
What sets this compound apart is its unique combination of the purine base with an acetate group, which may confer distinct chemical and biological properties .
属性
CAS 编号 |
81777-47-1 |
|---|---|
分子式 |
C10H11ClN4O3 |
分子量 |
270.67 g/mol |
IUPAC 名称 |
2-[(6-chloropurin-9-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C10H11ClN4O3/c1-7(16)18-3-2-17-6-15-5-14-8-9(11)12-4-13-10(8)15/h4-5H,2-3,6H2,1H3 |
InChI 键 |
WZVLTCCUFBQPSE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCOCN1C=NC2=C1N=CN=C2Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)
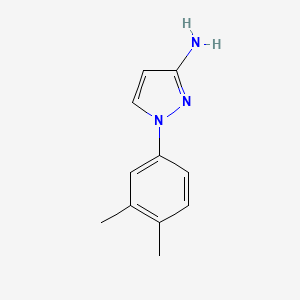
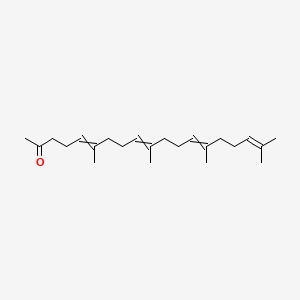
![3-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8784473.png)
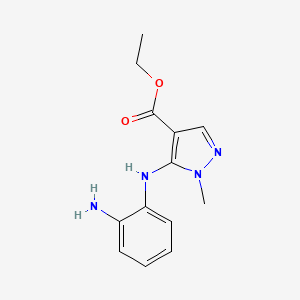
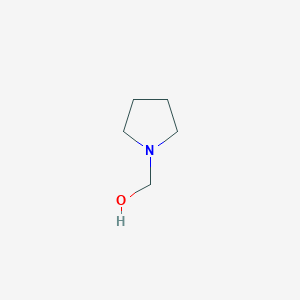


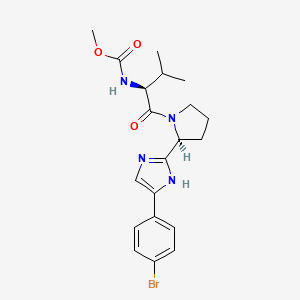
![1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8784508.png)
![3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B8784523.png)
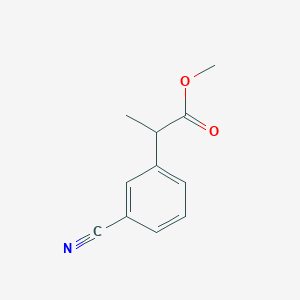
![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine](/img/structure/B8784542.png)
